(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide
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Overview
Description
(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a morpholine ring, a benzyl group, and a cyanomethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Addition of the Cyanomethyl Group: The cyanomethyl group is typically added through a nucleophilic substitution reaction using cyanomethyl chloride.
Final Coupling and Functionalization: The final step involves coupling the intermediate with a suitable carboxamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or cyanomethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxo derivatives of the morpholine ring.
Reduction: Alcohols or amines derived from the morpholine ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies and as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-4-Benzyl-N-(methyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide: Similar structure but lacks the cyanomethyl group.
(2R,3S)-4-Benzyl-N-(ethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide: Similar structure with an ethyl group instead of a cyanomethyl group.
(2R,3S)-4-Benzyl-N-(hydroxymethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide: Contains a hydroxymethyl group instead of a cyanomethyl group.
Uniqueness
The presence of the cyanomethyl group in (2R,3S)-4-Benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide distinguishes it from similar compounds. This group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3S)-4-benzyl-N-(cyanomethyl)-N,2-dimethyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-15(16(21)18(2)9-8-17)19(14(20)11-22-12)10-13-6-4-3-5-7-13/h3-7,12,15H,9-11H2,1-2H3/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGOLWRJDSCPEK-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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